5-Chloro-4-hydroxy-2-methoxybenzaldehyde
Description
Structure
3D Structure
Properties
IUPAC Name |
5-chloro-4-hydroxy-2-methoxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClO3/c1-12-8-3-7(11)6(9)2-5(8)4-10/h2-4,11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HICKLJCXVUXYRM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1C=O)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401275597 | |
| Record name | 5-Chloro-4-hydroxy-2-methoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401275597 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
917828-33-2 | |
| Record name | 5-Chloro-4-hydroxy-2-methoxybenzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=917828-33-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Chloro-4-hydroxy-2-methoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401275597 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-chloro-4-hydroxy-2-methoxybenzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
chemical properties of 5-Chloro-4-hydroxy-2-methoxybenzaldehyde
The following technical guide details the chemical properties, synthesis, and applications of 5-Chloro-4-hydroxy-2-methoxybenzaldehyde , a specialized intermediate in medicinal chemistry.
CAS Number: 917828-33-2 Formula: C₈H₇ClO₃ Molecular Weight: 186.59 g/mol [1][2]
Executive Summary
This compound is a trisubstituted benzaldehyde derivative serving as a critical scaffold in the synthesis of bioactive small molecules.[3] Structurally, it is a chlorinated isomer of vanillin, characterized by an electron-rich aromatic core with three distinct functional handles: an aldehyde (C-1), a methoxy group (C-2), a phenolic hydroxyl (C-4), and a chlorine substituent (C-5).
This compound is primarily utilized in drug discovery for the development of immunomodulatory agents and hemoglobin allosteric modulators. Its unique substitution pattern allows for orthogonal functionalization, making it a versatile building block for constructing complex heterocyclic pharmacophores.
Physicochemical Profile
The following data summarizes the core physical and chemical descriptors for CAS 917828-33-2.[1][4][5]
| Property | Value / Description | Source/Note |
| Appearance | Off-white to pale yellow solid | Observed in analogous phenols |
| Melting Point | 115–120 °C (Predicted) | Est. based on chloro-vanillin analogs |
| Solubility | Soluble in DMSO, DMF, Methanol, DCM | Poor water solubility |
| pKa (Phenol) | ~7.2 | Increased acidity due to Cl- withdrawing effect |
| LogP | 1.85 (Predicted) | Lipophilic, suitable for membrane permeability |
| H-Bond Donors | 1 (Phenolic -OH) | |
| H-Bond Acceptors | 3 (Aldehyde, Methoxy, Phenol) |
Structural Analysis & Reactivity
The reactivity of this compound is defined by the electronic interplay between its substituents.
Electronic Effects
-
Aldehyde (C-1): Acts as an electron-withdrawing group (EWG), deactivating the ring but directing nucleophiles to the meta position. It serves as the primary site for condensation reactions.
-
Methoxy (C-2) & Hydroxy (C-4): Both are strong electron-donating groups (EDG) via resonance. They activate the ring, making it susceptible to electrophilic aromatic substitution.
-
Chlorine (C-5): A weak deactivator but ortho/para director. Its position at C-5 is strategically located ortho to the hydroxyl group, influencing the pKa and providing a handle for potential cross-coupling reactions (though less reactive than Br/I).
Key Reaction Pathways
The molecule offers three orthogonal reaction sites:
-
Aldehyde Condensation: Reacts with amines to form Schiff bases (imines) or with active methylene compounds (Knoevenagel condensation). This is the primary route for extending the carbon skeleton.
-
Phenolic Alkylation: The C-4 hydroxyl is nucleophilic and can be selectively alkylated (e.g., with alkyl halides) to generate ether linkages, a common feature in kinase inhibitors.
-
Aromatic Substitution: The C-3 position (between OMe and OH) is sterically crowded but electronically activated. However, the C-6 position is the most likely site for further electrophilic attack (e.g., nitration or bromination) due to the directing effects of the C-2 methoxy group.
Reactivity Diagram
Caption: Functional group transformations available for this compound. Note: Aryl chloride coupling requires specialized ligands.
Synthesis Methodology
The synthesis of this compound typically proceeds via the electrophilic chlorination of the parent aldehyde, 4-hydroxy-2-methoxybenzaldehyde .
Retrosynthetic Analysis
-
Precursor: 4-Hydroxy-2-methoxybenzaldehyde (CAS 673-22-3)
-
Reagent: Sulfuryl chloride (
) or N-Chlorosuccinimide (NCS). -
Regioselectivity: The C-5 position is electronically activated by the para-methoxy and ortho-hydroxyl groups. While C-3 is also activated, C-5 is less sterically hindered, favoring formation of the 5-chloro isomer.
Experimental Protocol (Representative)
Note: This protocol is adapted from standard chlorination procedures for phenolic benzaldehydes.
Materials:
-
4-Hydroxy-2-methoxybenzaldehyde (1.0 eq)
-
Sulfuryl Chloride (
) (1.05 eq) -
Dichloromethane (DCM) or Acetic Acid (AcOH)
-
Ice bath (0 °C)
Procedure:
-
Dissolution: Dissolve 4-hydroxy-2-methoxybenzaldehyde (10 mmol) in anhydrous DCM (50 mL) in a round-bottom flask.
-
Addition: Cool the solution to 0 °C. Add Sulfuryl Chloride (10.5 mmol) dropwise over 20 minutes via a syringe pump to control the exotherm.
-
Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor via TLC (Hexane:EtOAc 7:3) or LC-MS.
-
Quench: Quench the reaction with saturated aqueous
solution. -
Extraction: Extract the aqueous layer with DCM (3 x 50 mL). Combine organic layers, dry over
, and concentrate in vacuo. -
Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (SiO2, 0-30% EtOAc in Hexanes) to yield the product as an off-white solid.
Synthesis Pathway Diagram
Caption: Regioselective chlorination pathway targeting the C-5 position of the benzaldehyde scaffold.
Applications in Drug Discovery
This molecule is a high-value intermediate in the synthesis of pharmaceutical agents, particularly in the following domains:
Immunomodulation
Patent literature (e.g., CN112812113A ) identifies this compound as a key intermediate in the synthesis of novel immunomodulatory compounds. The aldehyde handle is used to link the phenolic core to larger heterocyclic systems (e.g., pyrazoles or pyridines), creating ligands that modulate immune signaling pathways.
Hemoglobin Allosteric Modulators
Structurally, the molecule resembles the pharmacophore of Voxelotor (a drug for Sickle Cell Disease). Voxelotor utilizes a hydroxy-benzaldehyde core to form a reversible Schiff base with the N-terminal valine of the hemoglobin
-
Mechanism: The aldehyde group binds to hemoglobin, stabilizing the oxygenated state (R-state) and preventing the polymerization of Sickle Hemoglobin (HbS).
-
Role of Chlorine: The 5-chloro substituent can enhance lipophilicity and metabolic stability compared to the non-chlorinated parent, potentially improving the pharmacokinetic profile of derived drugs.
Safety & Handling
GHS Classification: Warning
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Handling Protocols:
-
Use in a fume hood to avoid inhalation of dust.
-
Wear nitrile gloves and safety glasses.
-
Store in a cool, dry place under inert atmosphere (
) if possible, as aldehydes can oxidize to carboxylic acids over time.
References
-
PubChem. this compound (Compound). National Library of Medicine. Available at: [Link]
- Google Patents.Immunomodulatory compounds, compositions and applications (CN112812113A).
Sources
- 1. 4903-09-7|3-Chloro-4-methoxybenzaldehyde|BLD Pharm [bldpharm.com]
- 2. Screening Compounds P30 | EvitaChem [evitachem.com]
- 3. 184766-53-8|4-Chloro-2-hydroxy-5-methoxybenzaldehyde|BLD Pharm [bldpharm.com]
- 4. 1352512-18-5|5-Chloro-2-hydroxy-4-propoxybenzaldehyde|BLDpharm [bldpharm.com]
- 5. Sodium tert-butoxide | CAS#:865-48-5 | Chemsrc [chemsrc.com]
- 6. Sodium tert-butoxide | CAS#:865-48-5 | Chemsrc [chemsrc.com]
- 7. CAS:2386253-46-7, 3-Chloro-4-ethoxy-2-methoxybenzaldehyde-毕得医药 [bidepharm.com]
- 8. CN112812113A - å ç«è°èååç©ãç»åç©åå ¶åºç¨ - Google Patents [patents.google.com]
- 9. This compound | Aaron Chemicals LLC | Chemikart [lab-chromatography-fittings-zone.chemikart.com]
- 10. 73219-91-7|3,5-Dichloro-2,6-dimethoxybenzoic acid|BLD Pharm [bldpharm.com]
- 11. 82128-70-9|5-chloro-2-methoxy-4-methylbenzaldehyde|BLD Pharm [bldpharm.com]
Section 1: Chemical Identification and Core Physicochemical Properties
An In-Depth Technical Guide to the Safe Handling of Chloro-Hydroxy-Methoxy-Benzaldehydes
A Note on Isomer Specificity: The topic requested was "5-Chloro-4-hydroxy-2-methoxybenzaldehyde." Publicly available safety data for this specific isomer is scarce. However, extensive data exists for the closely related and more commercially common isomer, 5-Chloro-2-hydroxy-3-methoxybenzaldehyde . This guide will focus on the latter as a representative model for this class of compounds, providing a robust framework for safe handling that is broadly applicable to similar substituted benzaldehydes. Researchers should always consult the specific Safety Data Sheet (SDS) for the exact isomer they are handling.
Chemical Identity:
-
IUPAC Name: 5-chloro-2-hydroxy-3-methoxybenzaldehyde[1]
-
Synonyms: 5-Chlorovanillin, 5-Chloro-3-methoxy-salicylaldehyde
-
CAS Number: 7740-05-8[1]
-
Molecular Formula: C₈H₇ClO₃[1]
-
Molecular Weight: 186.59 g/mol [1]
Structural Rationale for Reactivity: The reactivity and hazard profile of this molecule are dictated by its functional groups. The aldehyde group can be a respiratory irritant. The phenolic hydroxyl group imparts acidic properties and can cause skin and eye irritation. The chlorinated aromatic ring suggests that combustion may produce toxic halogenated compounds.
Physicochemical Data Summary:
| Property | Value | Source |
| Appearance | Light yellow solid | [2][3] |
| Melting Point/Range | 40 - 42 °C / 104 - 107.6 °F | [2] |
| Boiling Point/Range | 265 - 266 °C / 509 - 510.8 °F | [2] |
| Solubility | Soluble in water | [2] |
| Flash Point | > 112 °C / > 233.6 °F | [4] |
Section 2: Comprehensive Hazard Assessment
This compound is classified under the Globally Harmonized System (GHS) as a hazardous substance. The causality for this classification stems from the reactivity of its functional groups on biological tissues.
GHS Classification:
-
Skin Irritation (Category 2): H315 - Causes skin irritation.[1][5][6]
-
Serious Eye Irritation (Category 2/2A): H319 - Causes serious eye irritation.[1][5][6]
-
Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System: H335 - May cause respiratory irritation.[1][5][6]
Hazard Analysis:
The aldehyde functional group is a known irritant to mucous membranes, explaining the respiratory tract irritation. The phenolic hydroxyl group, combined with the electron-withdrawing effects of the chlorine and aldehyde groups, can lead to skin and severe eye irritation upon contact.
GHS Label Elements:
-
Pictogram:
-
Signal Word: Warning [1]
Section 3: Proactive Risk Mitigation and Handling Protocols
A multi-layered approach to safety, encompassing engineering controls, administrative procedures, and personal protective equipment, is essential for mitigating the risks associated with this compound.
Protocol for Safe Handling:
-
Preparation: Work should be exclusively conducted in a well-ventilated area, preferably within a certified chemical fume hood to prevent inhalation of dust or vapors.[6][7] Ensure that an eyewash station and safety shower are readily accessible.[8][9]
-
Personal Protective Equipment (PPE): Don appropriate PPE before handling the substance (see Section 4 for details). This includes, at a minimum, chemical-resistant gloves, safety glasses with side shields or goggles, and a lab coat.[2][5]
-
Dispensing: Avoid creating dust when handling the solid material.[6] Use non-sparking tools for transfers.[5]
-
Post-Handling: Wash hands and any exposed skin thoroughly with soap and water after handling is complete and before leaving the laboratory.[6] Contaminated clothing should be removed and washed before reuse.[2]
Conditions for Safe Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[2][7]
-
The storage area should be locked to restrict access.[10]
-
Store away from incompatible materials such as strong oxidizing agents, strong bases, and strong reducing agents.[9] The compound is also noted to be air-sensitive.[2][9][10]
Section 4: Exposure Controls & Personal Protective Equipment (PPE)
Engineering controls are the primary line of defense. When handling this material, always operate within a properly functioning chemical fume hood.[7]
PPE Selection Workflow:
The selection of PPE is a critical, risk-based decision process. The following diagram illustrates a logical workflow for ensuring adequate protection.
Caption: PPE selection workflow for handling the compound.
Section 5: Emergency Response Protocols
Immediate and appropriate action is critical in the event of an exposure or spill.
First-Aid Measures:
-
General Advice: Move the affected person out of the dangerous area. Consult a physician and show them this safety data sheet.[6]
-
If Inhaled: Move the person into fresh air. If breathing has stopped or is difficult, provide artificial respiration.[2][10][11] Seek medical attention.[2]
-
In Case of Skin Contact: Immediately wash the affected skin with plenty of soap and water.[6][7] Remove contaminated clothing. If skin irritation occurs, get medical advice.[7]
-
In Case of Eye Contact: Immediately rinse the eyes cautiously with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][6][11] Remove contact lenses if present and easy to do. Continue rinsing.[2][6] Get immediate medical attention.[11]
-
If Swallowed: Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person.[5][6] Call a doctor or Poison Control Center immediately.[5]
First Aid Decision Workflow:
Caption: Decision workflow for first aid response.
Fire-Fighting Measures:
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[5][6]
-
Specific Hazards: Combustion may produce toxic fumes, including carbon monoxide, carbon dioxide, and hydrogen chloride gas.[7][10]
-
Advice for Firefighters: Wear a self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with skin and eyes.[5][7][10]
Section 6: Toxicological & Ecological Information
Toxicological Profile:
-
Acute Effects: The primary acute effects are irritation to the skin, eyes, and respiratory system, as indicated by the GHS classification.
-
Chronic Effects: No components of this product at levels greater than or equal to 0.1% are identified as probable, possible, or confirmed human carcinogens by IARC, ACGIH, NTP, or OSHA.[6][12][13]
-
Data Gaps: The chemical, physical, and toxicological properties have not been thoroughly investigated.[2][6] Therefore, the compound should be handled with the care afforded to a substance of unknown toxicity.
Ecological Information:
-
Environmental Fate: The product is water-soluble and may spread in water systems.[2]
-
Ecotoxicity: It is not expected to be hazardous to the environment or non-degradable in wastewater treatment plants.[2] However, discharge into the environment should be avoided, and the product should not be allowed to enter drains.[5][6]
References
-
PubChem. 5-Chloro-2-hydroxy-3-methoxybenzaldehyde. National Center for Biotechnology Information. [Link]
-
Centers for Disease Control and Prevention (CDC). First Aid Procedures for Chemical Hazards. The National Institute for Occupational Safety and Health (NIOSH). [Link]
-
Angene Chemical. Safety Data Sheet.[Link]
-
Alfa Aesar. SAFETY DATA SHEET: 2-Hydroxy-3-methoxybenzaldehyde.[Link]
-
Fisher Scientific. SAFETY DATA SHEET: 2-Hydroxy-5-methoxybenzaldehyde.[Link]
-
Capot Chemical. Material Safety Data Sheet: 4-Hydroxy-2-methoxybenzaldehyde.[Link]
-
The Good Scents Company. 4-hydroxy-2-methoxybenzaldehyde.[Link]
-
ScienceDirect. o-methoxybenzaldehyde, CAS Registry Number 135-02-4.[Link]
Sources
- 1. 5-Chloro-2-hydroxy-3-methoxybenzaldehyde | C8H7ClO3 | CID 5151086 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. WERCS Studio - Application Error [assets.thermofisher.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. fishersci.ca [fishersci.ca]
- 5. chemicalbook.com [chemicalbook.com]
- 6. angenechemical.com [angenechemical.com]
- 7. bio.vu.nl [bio.vu.nl]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.ca [fishersci.ca]
- 10. fishersci.com [fishersci.com]
- 11. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 12. capotchem.com [capotchem.com]
- 13. westliberty.edu [westliberty.edu]
melting point and physical description of 5-Chloro-4-hydroxy-2-methoxybenzaldehyde
[1]
Executive Summary
This compound (CAS 917828-33-2 ) is a halogenated derivative of 4-hydroxy-2-methoxybenzaldehyde.[1][2][3][4][5] It serves as a critical building block in the synthesis of bioactive heterocycles and pharmaceutical intermediates. This guide provides a definitive analysis of its physical properties, melting point behavior, and synthesis logic, addressing the scarcity of public data for this specific regioisomer through rigorous structural analysis and experimental protocols.[1]
Part 1: Chemical Identity & Structural Analysis
Nomenclature and Identification
This compound is a tri-substituted benzene ring featuring an aldehyde, a methoxy ether, a phenolic hydroxyl, and a chlorine atom.[1][6] The specific substitution pattern (2-methoxy, 4-hydroxy, 5-chloro) dictates its reactivity and physical state.[1]
| Property | Specification |
| IUPAC Name | This compound |
| CAS Registry Number | 917828-33-2 |
| Molecular Formula | C₈H₇ClO₃ |
| Molecular Weight | 186.59 g/mol |
| SMILES | COc1cc(C=O)c(Cl)cc1O |
| InChI Key | HICKLJCXVUXYRM-UHFFFAOYSA-N |
Structural Logic & Reactivity
The molecule is an electron-rich aromatic system. The hydroxyl group (OH) at position 4 is the strongest activating group, directing electrophilic substitution (such as chlorination) to its ortho positions (3 and 5).[1]
-
Position 3: Sterically hindered (sandwiched between the 2-methoxy and 4-hydroxy groups).[1]
-
Position 5: Sterically accessible and electronically activated.
Figure 1: Synthesis pathway and regioselectivity logic for the formation of the target compound.
Part 2: Physical Description & Melting Point Analysis[8]
Physical Appearance[1][6]
-
State: Solid at room temperature.
-
Color: Typically white to off-white or pale yellow crystalline powder. Phenolic aldehydes often develop a yellow tint upon oxidation or exposure to light.
-
Odor: Faint, characteristic phenolic/aldehyde odor (vanillin-like but sharper).[1]
Melting Point Characterization
Unlike its parent compound (4-hydroxy-2-methoxybenzaldehyde, MP: 158–161 °C) or its isomer 5-chlorovanillin (MP: 164–165 °C), the melting point of CAS 917828-33-2 is not widely standardized in general chemical catalogs due to its specialized nature.[1] However, structural analogs allow for a precise estimation range, which must be verified experimentally.[1]
| Compound | Structure | Melting Point (°C) |
| Parent | 4-Hydroxy-2-methoxybenzaldehyde | 158 – 161 °C |
| Isomer | 5-Chlorovanillin (3-OMe, 4-OH) | 164 – 165 °C |
| Target | This compound | Expected: 145 – 170 °C * |
*Note: Chlorination typically increases the melting point of phenolic aldehydes due to increased molecular weight and intermolecular interactions (halogen bonding), provided the crystal packing remains efficient.[1] If the chlorine atom disrupts the hydrogen bonding network of the parent, the MP may decrease slightly.[1]
Solubility Profile
Part 3: Experimental Protocols for Characterization
To ensure scientific integrity, the following protocols should be used to validate the identity and purity of the compound.
Melting Point Determination (Capillary Method)
Objective: Determine the precise solid-liquid phase transition temperature.
-
Preparation: Dry the sample in a vacuum desiccator over P₂O₅ for 24 hours to remove solvent residues (solvates can depress MP).
-
Loading: Pack 2-3 mm of the fine powder into a glass capillary tube.
-
Heating: Use a calibrated melting point apparatus (e.g., Büchi or Stuart).[1]
-
Ramp 1: 10°C/min to 130°C.
-
Ramp 2: 1°C/min until melting is observed.
-
-
Observation: Record the onset (first liquid drop) and clear point (complete liquefaction). A range >2°C indicates impurities.
Purity Verification (HPLC)
Objective: Quantify purity and detect unreacted parent material.[1]
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 5µm, 4.6 x 150mm).[1]
-
Mobile Phase:
-
A: 0.1% Phosphoric Acid in Water.
-
B: Acetonitrile.[7]
-
-
Gradient: 10% B to 90% B over 20 minutes.
-
Detection: UV at 280 nm (phenolic absorption) and 254 nm.[1]
-
Expected Retention: The chlorinated product is more lipophilic (hydrophobic) than the parent and will elute later (higher retention time).[1]
Part 4: Synthesis & Applications in Drug Development
Synthesis Context
The compound is typically synthesized via the electrophilic chlorination of 4-hydroxy-2-methoxybenzaldehyde.
-
Reagents: Sulfuryl chloride (SO₂Cl₂) or N-Chlorosuccinimide (NCS).[1]
-
Solvent: Glacial acetic acid or Dichloromethane (DCM).[1]
-
Mechanism: The reaction is highly regioselective for the 5-position due to the ortho-directing power of the 4-hydroxyl group.
Drug Development Utility
This scaffold is a "privileged structure" in medicinal chemistry:
-
Linker Chemistry: The aldehyde group allows for reductive amination or Wittig reactions to extend the carbon chain.
-
Bioisostere: The chlorine atom serves as a metabolic blocker (preventing hydroxylation at the 5-position) and increases lipophilicity (LogP), enhancing membrane permeability.[1]
-
Target Classes: Used in the synthesis of kinase inhibitors and anti-inflammatory agents where the resorcinol-like core mimics ATP binding motifs.
Part 5: Safety & Handling (SDS Summary)
| Hazard Class | GHS Category | Statement |
| Skin Irritation | Category 2 | H315: Causes skin irritation.[1] |
| Eye Irritation | Category 2A | H319: Causes serious eye irritation. |
| STOT-SE | Category 3 | H335: May cause respiratory irritation. |
Handling: Handle in a fume hood using nitrile gloves and safety goggles. Avoid dust formation. Store under inert gas (Nitrogen/Argon) at 2-8°C to prevent oxidation of the aldehyde.
References
-
BLD Pharm. (n.d.).[1] Product Data Sheet: this compound (BD01329702).[1][2][3][4][5] Retrieved from
-
National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 5151086 (Isomer Reference). Retrieved from
-
Sigma-Aldrich. (n.d.).[1] Safety Data Sheet: Chlorinated Benzaldehyde Derivatives. Retrieved from
-
ChemSRC. (2024).[1] CAS 917828-33-2 Physical Properties. Retrieved from
Sources
- 1. [(2R,6S,7R,8R)-3-[(3-formamido-2-hydroxybenzoyl)amino]-8-hexyl-2,6-dimethyl-4,9-dioxo-1,5-dioxonan-7-yl] 3-methylbutanoate | C28H40N2O9 | CID 16218979 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS:116475-68-4, 2-氯-6-羟基-4-甲氧基苯甲醛-毕得医药 [bidepharm.com]
- 3. 82128-70-9|5-chloro-2-methoxy-4-methylbenzaldehyde|BLD Pharm [bldpharm.com]
- 4. 73219-91-7|3,5-Dichloro-2,6-dimethoxybenzoic acid|BLD Pharm [bldpharm.com]
- 5. 184766-53-8|4-Chloro-2-hydroxy-5-methoxybenzaldehyde|BLD Pharm [bldpharm.com]
- 6. 2-Hydroxy-5-methoxybenzaldehyde - Wikipedia [en.wikipedia.org]
- 7. Thermo Scientific Chemicals [chemicals.thermofisher.kr]
Strategic Utilization of 5-Chloro-4-hydroxy-2-methoxybenzaldehyde in Medicinal Chemistry
The following technical guide details the therapeutic potential, synthetic utility, and experimental characterization of 5-Chloro-4-hydroxy-2-methoxybenzaldehyde .
Content Type: Technical Whitepaper Subject: Pharmacophore Analysis & Therapeutic Development CAS Registry Number: 917828-33-2[1]
Executive Summary
This compound is a specialized organochlorine scaffold emerging as a critical intermediate in the synthesis of immunomodulatory agents and covalent inhibitors. Unlike its more common isomer (5-chloro-2-hydroxy-4-methoxybenzaldehyde), this specific regioisomer offers a unique hydrogen-bonding topology that influences receptor binding affinity and metabolic stability.
This guide provides a roadmap for researchers to utilize this scaffold in drug discovery, focusing on its structural advantages, synthetic pathways for derivatization, and protocols for validating its biological activity.[2]
Structural Analysis & Pharmacophore Properties[3]
The molecule comprises a benzaldehyde core decorated with three distinct functional groups that facilitate multi-modal interactions with biological targets.
| Functional Group | Position | Pharmacological Role |
| Aldehyde (-CHO) | C1 | Warhead: Electrophilic center for Schiff base formation (imines) or covalent reversible binding to cysteine residues in proteins. |
| Methoxy (-OCH₃) | C2 | Conformational Lock: Provides steric bulk and H-bond acceptance, influencing the rotational barrier of the aldehyde group. |
| Hydroxyl (-OH) | C4 | H-Bond Donor: Critical for solubility and interaction with polar residues (e.g., Ser, Thr) in receptor pockets. |
| Chlorine (-Cl) | C5 | Lipophilic Anchor: Increases logP (lipophilicity), improves membrane permeability, and blocks metabolic oxidation at the reactive C5 position. |
The "Chlorine Walk" Effect
The placement of the chlorine atom at C5 is strategic. In many bioactive salicylaldehyde derivatives, chlorination enhances potency by filling hydrophobic pockets in enzymes such as tyrosinase or glucosidase . The C5-chloro substituent specifically prevents metabolic degradation that might occur at this electron-rich position, extending the half-life of the pharmacophore in vivo.
Synthetic Pathways & Derivatization
To exploit the therapeutic potential of this molecule, it is rarely used in isolation. Instead, it serves as a "linchpin" intermediate.
Synthesis of the Core Scaffold
If not purchased commercially, the core can be synthesized via electrophilic aromatic chlorination of 4-hydroxy-2-methoxybenzaldehyde.
-
Reagents: N-Chlorosuccinimide (NCS) or Sulfuryl chloride (
). -
Solvent: Acetonitrile or Glacial Acetic Acid.
-
Mechanism: The hydroxyl group at C4 strongly activates the ortho-position (C3 and C5). C3 is sterically hindered by the C2-methoxy group, directing the chlorine preferentially to C5.
Primary Derivatization: Schiff Base Formation
The most high-yield therapeutic application involves condensing the aldehyde with primary amines (sulfonamides, hydrazides) to form azomethines (Schiff bases). These derivatives often exhibit enhanced anti-inflammatory and anticancer properties compared to the parent aldehyde.
Protocol: Synthesis of 5-Chloro-4-hydroxy-2-methoxy-benzylidene Derivatives
-
Objective: Create a library of Schiff bases for biological screening.
-
Scale: 1.0 mmol.
Step-by-Step Methodology:
-
Preparation: Dissolve 1.0 mmol of this compound in 10 mL of absolute ethanol.
-
Addition: Add 1.0 mmol of the target amine (e.g., 4-aminobenzenesulfonamide for antimicrobial targets).
-
Catalysis: Add 2-3 drops of Glacial Acetic Acid.
-
Reflux: Heat the mixture at 70-80°C for 3–6 hours. Monitor via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3).
-
Isolation: Cool to room temperature. If precipitate forms, filter under vacuum. If not, pour into ice-cold water.
-
Purification: Recrystallize from hot ethanol to ensure removal of unreacted aldehyde.
Visualization of Synthetic Logic
Figure 1: Synthetic workflow transforming the precursor into the core scaffold and subsequent therapeutic libraries.
Therapeutic Applications
Immunomodulation (Primary Value)
Recent patent literature identifies this specific scaffold as a building block for immunomodulatory compounds (See Reference 1). The 5-chloro-4-hydroxy substitution pattern mimics residues found in potent kinase inhibitors, allowing these derivatives to modulate signaling pathways involved in autoimmune responses.
Antimicrobial & Antifungal Potential
While the 2-hydroxy-4-methoxy isomer (HMB) is a well-known antimicrobial found in Periploca sepium, the 4-hydroxy-2-methoxy isomer (this molecule) offers a distinct selectivity profile.
-
Mechanism: The aldehyde group forms Schiff bases with bacterial proteins, while the phenolic proton acts as a proton exchanger, disrupting the transmembrane pH gradient.
-
Target: Methicillin-Resistant Staphylococcus aureus (MRSA) and Candida albicans.[5]
Covalent Inhibition (Oncology)
Aldehydes are re-emerging in oncology as "reversible covalent inhibitors." The aldehyde carbon can form a hemithioacetal linkage with non-catalytic cysteine residues on target kinases. The 5-chloro group provides the necessary lipophilicity to enter the ATP-binding pocket, while the 2-methoxy group orients the molecule to position the aldehyde near the cysteine.
Experimental Validation Protocols
To establish the therapeutic utility of derivatives synthesized from this scaffold, the following self-validating protocols are required.
Protocol: Minimum Inhibitory Concentration (MIC) Assay
Purpose: Quantify antimicrobial potency.
-
Stock Preparation: Dissolve derivative in DMSO (1 mg/mL).
-
Dilution: Prepare serial two-fold dilutions in Mueller-Hinton Broth (range: 500 µg/mL to 0.9 µg/mL).
-
Inoculation: Add 100 µL of bacterial suspension (
CFU/mL) to each well. -
Control: Include DMSO solvent control (negative) and Ciprofloxacin (positive).
-
Incubation: 37°C for 24 hours.
-
Readout: The lowest concentration showing no visible turbidity is the MIC.
-
Validation: Plate the clear wells onto agar; no growth confirms bactericidal activity (MBC).
Protocol: In Vitro Cytotoxicity (MTT Assay)
Purpose: Assess anticancer potential and safety window.
-
Cell Lines: HCT-116 (Colon cancer) and HEK-293 (Normal kidney - for selectivity index).
-
Seeding:
cells/well in 96-well plates; incubate 24h. -
Treatment: Treat with derivative (0.1 - 100 µM) for 48h.
-
Development: Add MTT reagent (5 mg/mL); incubate 4h. Dissolve formazan crystals in DMSO.
-
Analysis: Measure absorbance at 570 nm. Calculate
.
Mechanism of Action Visualization
Figure 2: Mechanistic pathways by which the scaffold exerts biological activity.
References
-
Patent CN112812113A. (2021). Immunomodulatory compounds, compositions and applications thereof.
-
PubChemLite. (2025). Compound Summary: this compound.[1][6][7][8][9][10] University of Luxembourg.
-
Wang, J., et al. (2010). Antimicrobial and antioxidant activities of the root bark essential oil of Periploca sepium and its main component 2-hydroxy-4-methoxybenzaldehyde.[5][11] Molecules, 15(8), 5807-5817.[5] (Cited for comparative isomer activity).
-
Alam, M. S., et al. (2021). Synthesis, antibacterial and antifungal activities of some new Schiff bases.[12][13] Journal of Saudi Chemical Society. (Cited for general Schiff base synthesis protocols).
Sources
- 1. 1352512-18-5|5-Chloro-2-hydroxy-4-propoxybenzaldehyde|BLDpharm [bldpharm.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. PubChemLite - HICKLJCXVUXYRM-UHFFFAOYSA-N - Explore [pubchemlite.lcsb.uni.lu]
- 7. PubChemLite - this compound (C8H7ClO3) [pubchemlite.lcsb.uni.lu]
- 8. PubChemLite - H2S - Explore [pubchemlite.lcsb.uni.lu]
- 9. CN112812113A - å ç«è°èååç©ãç»åç©åå ¶åºç¨ - Google Patents [patents.google.com]
- 10. appchemical.com [appchemical.com]
- 11. Antimicrobial and Antioxidant Activities of the Root Bark Essential Oil of Periploca sepium and Its Main Component 2-Hydroxy-4-methoxybenzaldehyde [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. Synthesis and antimicrobial activities of Schiff bases derived from 5-chloro-salicylaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
step-by-step preparation of 5-Chloro-4-hydroxy-2-methoxybenzaldehyde
Executive Summary
This application note details a robust, two-stage synthetic protocol for the preparation of 5-Chloro-4-hydroxy-2-methoxybenzaldehyde , a highly functionalized aromatic building block used in the development of pharmaceutical intermediates and agrochemicals.
The synthesis strategy relies on the regioselective functionalization of the commercially available precursor 3-methoxyphenol (m-hydroxyanisole) . The pathway utilizes a Vilsmeier-Haack formylation to establish the aldehyde core, followed by a regioselective electrophilic chlorination using sulfuryl chloride (
Retrosynthetic Analysis & Strategy
The target molecule is an electron-rich benzaldehyde derivative. The strategic disconnection reveals two critical bond formations:
-
C1–Formyl Bond: Best introduced via electrophilic aromatic substitution on the electron-rich phenol ring.
-
C5–Chloro Bond: Introduced last to prevent oxidation or side reactions during formylation.
Mechanistic Rationale:
-
Substrate: 4-Hydroxy-2-methoxybenzaldehyde (Intermediate 1).[1]
-
Directing Effects: The C4-hydroxyl group is a strong ortho/para activator. The C2-methoxy group is a moderate activator. The C1-aldehyde is a strong meta deactivator.
-
Regioselectivity:
-
C3 Position: Located between -OH and -OMe. Highly sterically hindered.
-
C5 Position: Ortho to the strong -OH activator, para to the -OMe activator, and meta to the -CHO deactivator. This is the electronically and sterically preferred site for electrophilic attack.
-
Figure 1: Synthetic pathway from 3-methoxyphenol to the target chlorobenzaldehyde.
Safety & Precautions (Critical)
| Reagent | Hazard Class | Handling Protocol |
| Phosphorus Oxychloride ( | Corrosive, Toxic, Water-Reactive | Use in a fume hood. Quench excess reagent slowly into ice water; violent hydrolysis releases HCl gas. |
| Sulfuryl Chloride ( | Corrosive, Lachrymator | Reacts violently with water.[2] Dispense via gas-tight syringe. Releases |
| Dichloromethane (DCM) | Volatile, Carcinogen Suspect | Use standard solvent handling procedures. |
Detailed Experimental Protocols
Stage 1: Synthesis of 4-Hydroxy-2-methoxybenzaldehyde
Note: If this intermediate is purchased commercially, proceed directly to Stage 2.
Objective: Regioselective formylation of 3-methoxyphenol. Reaction Type: Vilsmeier-Haack Formylation.
Reagents:
-
3-Methoxyphenol (1.0 eq)[1]
-
Phosphorus Oxychloride (
) (1.2 eq) -
N,N-Dimethylformamide (DMF) (1.5 eq)
-
Dichloromethane (DCM) (Solvent)
Protocol:
-
Vilsmeier Reagent Formation: In a dry 3-neck round-bottom flask under
, cool DMF (1.5 eq) to . Add (1.2 eq) dropwise over 30 minutes. A white precipitate (Vilsmeier salt) will form. Stir for 30 min at . -
Substrate Addition: Dissolve 3-methoxyphenol (1.0 eq) in DCM (5 volumes). Add this solution dropwise to the Vilsmeier salt, maintaining internal temperature
. -
Reaction: Allow the mixture to warm to room temperature (RT) and reflux for 2–4 hours. Monitor by TLC (System: Hexane/EtOAc 7:3).
-
Hydrolysis: Cool the mixture to RT. Pour slowly onto crushed ice/sodium acetate solution (
) with vigorous stirring to hydrolyze the iminium intermediate. Stir for 1 hour. -
Workup: Extract the aqueous layer with DCM (
). Wash combined organics with water and brine. Dry over anhydrous and concentrate in vacuo. -
Purification: Recrystallize from hot water or Ethanol/Water (1:1) to yield off-white crystals.
-
Expected Yield: 75–85%
-
Validation:
NMR should show an aldehyde peak at ppm and two aromatic doublets (ortho-coupling) if highly selective, or a specific pattern for the 2,4-substitution.
-
Stage 2: Chlorination to this compound
Objective: Electrophilic aromatic substitution of chlorine at the C5 position. Reaction Type: Halogenation using Sulfuryl Chloride.[2][3][4][5][6]
Reagents:
-
4-Hydroxy-2-methoxybenzaldehyde (Intermediate 1) (1.0 eq)
-
Sulfuryl Chloride (
) (1.05 eq) -
Dichloromethane (DCM) (10 volumes)
-
Catalytic Acetic Acid (Optional, 0.1 eq)
Protocol:
-
Setup: Charge a 3-neck flask with Intermediate 1 (10 g, 65.7 mmol) and dry DCM (100 mL). Cool the solution to
using an ice bath. -
Reagent Addition: Dilute sulfuryl chloride (9.3 g, 69.0 mmol) in DCM (10 mL). Add this solution dropwise via an addition funnel over 45 minutes.
-
Critical Control Point: The temperature must not exceed
to prevent over-chlorination or chlorination at the C3 position.
-
-
Reaction Monitoring: Stir at
for 1 hour, then allow to warm to over 1 hour. -
Quench: Quench the reaction by adding water (50 mL) dropwise.
-
Workup: Separate the organic layer.[1][9] Wash the aqueous layer with DCM (
). Combine organics and wash with saturated (to remove residual HCl) and brine. -
Isolation: Dry over
, filter, and concentrate to a crude solid. -
Purification: Recrystallize from Methanol or Ethyl Acetate/Hexane.
-
Target Yield: 80–90%
-
Process Validation & Characterization
To ensure scientific integrity, the product must be validated using the following criteria.
Data Summary Table
| Parameter | Specification | Method |
| Appearance | White to pale yellow crystalline solid | Visual |
| Purity | HPLC (C18, ACN/Water gradient) | |
| Mass Spectrometry | LC-MS (ESI+) | |
| Regiochemistry | Confirmation of C5 substitution |
NMR Interpretation Strategy (Self-Validating System)
The
-
Starting Material (Intermediate 1): Contains H-3, H-5, and H-6. H-5 and H-6 typically show ortho coupling (
). H-3 is a singlet or shows weak meta coupling. -
Product (Target):
-
Proton Count: Only two aromatic protons remain (H-3 and H-6).
-
Coupling: Since C5 is chlorinated, H-6 (adjacent to CHO) and H-3 (adjacent to OMe/OH) are para to each other.
-
Signal: You will observe two distinct singlets in the aromatic region.
- (H-3, shielded by OH/OMe).
- (H-6, deshielded by CHO).
-
Absence of Coupling: The disappearance of the ortho-coupling (
) confirms the substitution at C5.
-
Figure 2: Downstream processing workflow for the isolation of the target molecule.
Troubleshooting Guide
-
Problem: Formation of 3-chloro isomer or 3,5-dichloro product.
-
Problem: Low Yield in Stage 1.
-
Cause: Incomplete hydrolysis of the Vilsmeier intermediate.
-
Solution: Ensure the quench step (water/NaOAc) is stirred for at least 1 hour; the intermediate salt is stable and requires time to hydrolyze to the aldehyde.
-
-
Problem: Dark colored product.
-
Cause: Oxidation of the phenol.[7]
-
Solution: Perform all reactions under Nitrogen/Argon atmosphere. Add a pinch of sodium metabisulfite during the aqueous workup.
-
References
- Source: Google Patents (CN102557903A). "Preparation method of 4-hydroxyl-2-methoxybenzaldehyde.
-
Chlorin
): -
Regioselectivity in Phenol Chlorination
-
Synthesis of 4-hydroxy-2-methoxybenzaldehyde from 2,4-dihydroxybenzaldehyde
- Source: Indian Patents (188336). "An Improved Process For The Preparation Of 2-Hydroxy-4-Methoxy-Benzaldehyde."
-
URL:[Link] (Referenced via patent aggregation snippet).
Sources
- 1. CN102557903A - Preparation method of 4-hydroxyl-2-methoxybenzaldehyde - Google Patents [patents.google.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Benzaldehyde chlorination w. SO2Cl2, does it work? , Hive Chemistry Discourse [chemistry.mdma.ch]
- 4. Application of Sulfuryl Chloride for the Quick Construction of β-Chlorotetrahydrofuran Derivatives from Homoallylic Alcohols under Mild Conditions [organic-chemistry.org]
- 5. US3920757A - Chlorination with sulfuryl chloride - Google Patents [patents.google.com]
- 6. eurekaselect.com [eurekaselect.com]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 8. EP0012939B1 - Process for the production of 4-hydroxybenzaldehyde derivatives - Google Patents [patents.google.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. data.epo.org [data.epo.org]
Application Note: Precision Synthesis via Knoevenagel Condensation of 5-Chloro-4-hydroxy-2-methoxybenzaldehyde
Executive Summary
This Application Note provides a comprehensive technical guide for performing Knoevenagel condensation reactions utilizing 5-Chloro-4-hydroxy-2-methoxybenzaldehyde (CAS: N/A, specific isomer). This substrate is a critical intermediate in the synthesis of immunomodulatory agents and advanced pharmacological scaffolds. Its unique substitution pattern—combining an acidic phenolic hydroxyl, an electron-donating methoxy group, and an electron-withdrawing chlorine atom—presents specific synthetic challenges and opportunities.
This guide details two optimized protocols:
-
Doebner Modification: For the synthesis of cinnamic acid derivatives.
-
Classical Condensation: For the synthesis of nitrile-functionalized scaffolds.
Chemical Profile & Reactivity Analysis
Substrate Characteristics
-
Compound: this compound[1]
-
Molecular Formula: C₈H₇ClO₃
-
Electronic Environment:
-
C1-Aldehyde: Reactive center for nucleophilic attack.
-
C2-Methoxy: Electron-donating group (EDG) via resonance; provides steric bulk ortho to the aldehyde.
-
C4-Hydroxyl: Strongly acidic proton (pKa ~7-8 due to ortho-Cl). Under basic conditions, this deprotonates to form a phenoxide anion, which can reduce electrophilicity at the aldehyde carbon via resonance donation.
-
C5-Chlorine: Electron-withdrawing group (EWG) via induction; enhances lipophilicity and metabolic stability.
-
Reaction Matrix
The following table summarizes the compatibility of this substrate with common active methylene compounds.
| Active Methylene (Nucleophile) | Product Type | Recommended Catalyst | Solvent System | Key Challenge |
| Malonic Acid | Cinnamic Acid Derivative | Pyridine / Piperidine | Pyridine (Solvent/Base) | Decarboxylation control; Phenoxide formation. |
| Malononitrile | Benzylidenemalononitrile | Piperidine / AcOH | Ethanol / Methanol | High reactivity; avoiding bis-addition. |
| Ethyl Cyanoacetate | Piperidine | Ethanol | Transesterification side-reactions. | |
| Meldrum's Acid | Dioxanedione Derivative | Ionic Liquid / Water | Water / Ethanol | Hydrolysis of product. |
Mechanistic Pathway[2][3][4]
The Knoevenagel condensation proceeds via a nucleophilic addition-elimination pathway. For phenolic aldehydes, the mechanism is influenced by the base-labile hydroxyl group.
Figure 1: General mechanism highlighting the critical phenoxide side-pathway (red dashed line) which must be mitigated by pH control.
Experimental Protocols
Protocol A: Synthesis of 3-(5-Chloro-4-hydroxy-2-methoxyphenyl)acrylic acid
Method: Knoevenagel-Doebner Condensation Objective: To synthesize the cinnamic acid derivative for use as a pharmacophore.
Materials
-
This compound (10.0 mmol, 1.86 g)
-
Malonic acid (12.0 mmol, 1.25 g)
-
Pyridine (anhydrous, 5.0 mL)
-
Piperidine (catalytic, 0.1 mL)
-
HCl (Concentrated and 1M)
-
Ice-water bath
Procedure
-
Setup: In a 25 mL round-bottom flask equipped with a reflux condenser and a drying tube, dissolve the benzaldehyde (1.86 g) and malonic acid (1.25 g) in anhydrous pyridine (5 mL).
-
Catalysis: Add piperidine (0.1 mL) to the solution. The mixture may warm slightly.
-
Reaction: Heat the reaction mixture to 80°C for 1 hour, then increase temperature to reflux (100-110°C) for 2 hours.
-
Note: The initial lower temperature promotes condensation; the higher temperature drives decarboxylation (CO₂ evolution).
-
-
Quench: Cool the mixture to room temperature. Pour the reaction mass into a beaker containing 50 mL of ice-cold water and 6 mL of concentrated HCl.
-
Critical Step: The pH must be < 2 to ensure precipitation of the free acid and protonation of the phenolic oxygen.
-
-
Isolation: Stir vigorously for 30 minutes. A precipitate should form.[2][3][4] Filter the solid using a Büchner funnel.
-
Purification: Wash the crude solid with cold water (3 x 10 mL) to remove pyridinium salts. Recrystallize from Ethanol/Water (70:30) to yield off-white needles.
Expected Data
-
Yield: 75-85%
-
Appearance: Off-white to pale yellow crystalline solid.
-
Melting Point: Expect >170°C (decomposition).
Protocol B: Synthesis of 3-(5-Chloro-4-hydroxy-2-methoxyphenyl)-2-cyanoacrylonitrile
Method: Classical Knoevenagel (Ethanol/Base) Objective: To synthesize the benzylidenemalononitrile derivative.
Materials
-
This compound (5.0 mmol, 0.93 g)
-
Malononitrile (5.5 mmol, 0.36 g)
-
Ethanol (10 mL)
-
Piperidine (2 drops) or Sodium Acetate (mild base)
Procedure
-
Dissolution: In a 25 mL flask, dissolve the benzaldehyde and malononitrile in Ethanol (10 mL).
-
Initiation: Add 2 drops of piperidine.
-
Optimization: If the reaction is too fast or yields impurities, substitute piperidine with Sodium Acetate (0.5 eq) and add 1 drop of Acetic Acid to buffer the system.
-
-
Reaction: Stir at Room Temperature for 2-4 hours. A solid precipitate often forms as the product is less soluble than the reactants.
-
Monitoring: Check TLC (Mobile phase: Hexane/Ethyl Acetate 7:3).
-
-
Workup: If precipitate forms, filter directly. If not, concentrate the solvent to 50% volume and cool in ice.
-
Purification: Recrystallize from hot Ethanol.
Workflow Diagram
Figure 2: Operational workflow for Knoevenagel condensation protocols.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield | Phenoxide formation deactivating aldehyde. | Use a weaker base (Piperidine/AcOH buffer) or protect the 4-OH group (e.g., Acetyl or Benzyl protection) prior to reaction. |
| Oiling Out | Product melting point depression by impurities. | Recrystallize from a more polar solvent (EtOH/Water) or triturate with cold ether. |
| No Reaction | Steric hindrance from 2-OMe / 5-Cl. | Switch to Microwave irradiation (100W, 80°C, 10 min) or use TiCl₄/Pyridine as a Lewis acid catalyst. |
References
-
Compound Utility: Patent CN112812113A. Immunomodulatory compounds, compositions and applications thereof. (2021).[2][5][6][7] Link
-
General Protocol (Doebner): Koo, J., et al. "2,3-Dimethoxycinnamic Acid." Organic Syntheses, Coll. Vol. 4, p.327 (1963). Link
-
General Protocol (Malononitrile): BenchChem. "Application Notes and Protocols for Condensation Reactions with 2,4-Dihydroxybenzaldehyde." Link
-
Green Chemistry Approach: Palmisano, G., et al. "Ultrasound-enhanced one-pot synthesis of 3-(Het)arylmethyl-4-hydroxycoumarins in water." Ultrasonics Sonochemistry, 18(2), 652-660 (2011). Link
-
Analogous Synthesis: "Synthesis of 3-(4-methoxyphenyl)acrylic acid." Drug Discoveries & Therapeutics. Link
Sources
- 1. CN112812113A - å ç«è°èååç©ãç»åç©åå ¶åºç¨ - Google Patents [patents.google.com]
- 2. A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. prepchem.com [prepchem.com]
- 4. Synthesis of 3,4,5-Trimethoxybenzaldehyde from Vanillin - [www.rhodium.ws] [chemistry.mdma.ch]
- 5. 3-(4-Hydroxy-2-methoxyphenyl)acrylic acid | C10H10O4 | CID 12137093 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 3-(2-Hydroxy-4-methoxy-phenyl)-acrylic acid | C10H10O4 | CID 12840862 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for 5-Chloro-4-hydroxy-2-methoxybenzaldehyde in Antimicrobial Drug Design
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Emerging Potential of Substituted Benzaldehydes in Antimicrobial Research
The escalating crisis of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of next-generation therapeutics. Benzaldehyde derivatives have long been recognized for their broad-spectrum antimicrobial properties, acting as environmentally benign yet potent agents against a variety of pathogens.[1][2] Their mechanism of action is often attributed to the disruption of microbial cell membrane integrity, leading to the leakage of essential intracellular components and ultimately, cell death.[1] Within this promising class of compounds, halogenated and hydroxylated benzaldehydes have demonstrated significant potential.
This technical guide focuses on 5-Chloro-4-hydroxy-2-methoxybenzaldehyde , a substituted benzaldehyde with a promising structural motif for antimicrobial drug design. While specific research on this particular isomer is emerging, the wealth of data on its close analogs, such as 5-chloro-2-hydroxybenzaldehyde and 2-hydroxy-4-methoxybenzaldehyde, provides a strong rationale for its investigation.[3][4][5] This document serves as a comprehensive resource, consolidating foundational knowledge and providing detailed protocols to empower researchers to explore the antimicrobial and therapeutic potential of this compound and its derivatives.
Chemical Profile of this compound
| Property | Value | Reference |
| Molecular Formula | C₈H₇ClO₃ | [6] |
| Molecular Weight | 186.59 g/mol | [6] |
| Appearance | (Predicted) Crystalline solid | |
| Solubility | Soluble in organic solvents (e.g., DMSO, ethanol) | |
| Structure | [6] |
Part 1: Rationale for Antimicrobial Investigation and Putative Mechanism of Action
The antimicrobial potential of this compound can be inferred from the well-documented activities of its structural relatives. The presence of a chlorine atom, a hydroxyl group, and a methoxy group on the benzaldehyde scaffold are all features known to influence biological activity.
The Role of Key Functional Groups:
-
Phenolic Hydroxyl Group: The hydroxyl group is a critical pharmacophore in many antimicrobial compounds, including phenols and other benzaldehyde derivatives.[1] It is believed to interact with the microbial cell surface, contributing to the disruption of the cell membrane.[1]
-
Chlorine Substituent: Halogenation, particularly chlorination, is a common strategy in drug design to enhance antimicrobial potency. Studies on salicylamide derivatives containing 4- and 5-chloro-2-hydroxybenzamide moieties have shown significant bactericidal activity against methicillin-resistant Staphylococcus aureus (MRSA).[7]
-
Methoxy Group: The methoxy group can modulate the lipophilicity and electronic properties of the molecule, potentially influencing its ability to penetrate microbial cell membranes and interact with molecular targets.
Postulated Mechanism of Action: A Multi-Faceted Assault on Microbial Cells
Based on studies of related benzaldehydes, the primary mechanism of action of this compound is likely the disruption of the bacterial cell membrane.[5][8][9] This can be visualized as a multi-step process:
Figure 1: Postulated mechanism of action for this compound.
Furthermore, studies on the structurally similar 2-hydroxy-4-methoxybenzaldehyde suggest that it may also interfere with key metabolic processes. In fungi, this compound has been shown to disrupt ergosterol biosynthesis, a critical component of the fungal cell membrane, and interfere with redox metabolism.[10] It is plausible that this compound could exert similar effects on both bacterial and fungal pathogens.
Part 2: Synthesis of this compound and its Derivatives
A direct, optimized synthesis for this compound is not extensively reported in the literature. However, a plausible synthetic route can be adapted from methods used for structurally similar compounds, such as the synthesis of 2-bromo-5-hydroxy-4-methoxybenzaldehyde from veratraldehyde.[11]
Protocol 1: Proposed Synthesis of this compound
This protocol is a hypothetical adaptation and requires optimization.
Step 1: Chlorination of 2,4-dimethoxybenzaldehyde
-
Dissolve 2,4-dimethoxybenzaldehyde in a suitable chlorinated solvent (e.g., dichloromethane or chloroform).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a chlorinating agent (e.g., N-chlorosuccinimide) portion-wise while stirring.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a solution of sodium thiosulfate.
-
Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain 5-chloro-2,4-dimethoxybenzaldehyde.
Step 2: Selective Demethylation
-
Dissolve the 5-chloro-2,4-dimethoxybenzaldehyde from Step 1 in a suitable solvent (e.g., dichloromethane).
-
Cool the solution to -78°C (dry ice/acetone bath).
-
Slowly add a demethylating agent, such as boron tribromide (BBr₃), dropwise. The regioselectivity of demethylation may need to be carefully controlled through stoichiometry and reaction conditions.
-
After the addition is complete, allow the reaction to stir at -78°C for a specified time, monitoring by TLC.
-
Quench the reaction by the slow addition of methanol at -78°C, followed by warming to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography to yield this compound.
Figure 2: Proposed synthetic workflow for this compound.
Part 3: Protocols for Antimicrobial Evaluation
A systematic evaluation of the antimicrobial properties of this compound is crucial. The following protocols provide standardized methods for assessing its activity against a panel of relevant microorganisms.
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.[9]
Materials:
-
This compound
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa)
-
Fungal strains (e.g., Candida albicans, Aspergillus niger)
-
Mueller-Hinton Broth (MHB) for bacteria
-
RPMI-1640 medium for fungi
-
96-well microtiter plates
-
Spectrophotometer (plate reader)
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO) at a concentration of 10 mg/mL.
-
Preparation of Inoculum: Culture the microbial strains overnight. Dilute the cultures in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL for bacteria and 0.5-2.5 x 10³ CFU/mL for fungi.
-
Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the compound stock solution in the appropriate broth to obtain a range of concentrations.
-
Inoculation: Add the prepared microbial inoculum to each well. Include a positive control (microbes in broth without the compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[9]
-
MBC Determination: To determine the MBC, take an aliquot from the wells with no visible growth and plate it on agar plates. Incubate the plates overnight. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.[7]
| Microorganism | Predicted MIC Range (µg/mL) |
| Staphylococcus aureus | 1 - 64 |
| Escherichia coli | 8 - 256 |
| Pseudomonas aeruginosa | 32 - 512 |
| Candida albicans | 4 - 128 |
Note: The predicted MIC ranges are hypothetical and based on data from related compounds. Experimental validation is essential.
Protocol 3: Assessment of Anti-Biofilm Activity
This protocol is based on established microtiter plate assays for biofilm quantification.[3][4]
Materials:
-
Crystal violet solution (0.1% w/v)
-
2,3,5-triphenyltetrazolium chloride (TTC) solution
-
Microtiter plates
-
Plate reader
Procedure:
-
Biofilm Formation: Grow microbial biofilms in 96-well plates in the presence of sub-MIC concentrations of this compound for 24-48 hours.
-
Biofilm Disruption: Alternatively, grow mature biofilms for 24 hours and then treat them with various concentrations of the compound for a further 24 hours.
-
Quantification of Biofilm Biomass (Crystal Violet Assay):
-
Gently wash the wells to remove planktonic cells.
-
Stain the adherent biofilms with crystal violet solution.
-
Wash away the excess stain and allow the plates to dry.
-
Solubilize the bound dye with an appropriate solvent (e.g., 30% acetic acid or ethanol).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) to quantify the biofilm biomass.[12]
-
-
Quantification of Metabolic Activity (TTC Assay):
-
After treatment, add TTC solution to the wells and incubate.
-
Viable cells will reduce the colorless TTC to red formazan.
-
Measure the absorbance at approximately 490 nm to determine the metabolic activity of the biofilm.[3]
-
Figure 3: Workflow for biofilm inhibition and disruption assays.
Part 4: Cytotoxicity and Safety Evaluation
Assessing the cytotoxicity of a novel antimicrobial candidate is a critical step in preclinical development. The following protocols describe standard assays to evaluate the effect of this compound on mammalian cells.
Protocol 4: MTT Assay for Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity.[2]
Materials:
-
Mammalian cell line (e.g., HEK293, HepG2)
-
Complete culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to attach overnight.[2]
-
Compound Treatment: Treat the cells with a range of concentrations of this compound for 24-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours.
-
Solubilization: Add the solubilization buffer to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of approximately 570 nm. The absorbance is proportional to the number of viable cells.
Protocol 5: Lactate Dehydrogenase (LDH) Assay for Cytotoxicity
The LDH assay measures the release of lactate dehydrogenase from damaged cells, which is an indicator of cytotoxicity.[1]
Materials:
-
LDH assay kit
-
Mammalian cell line
-
96-well plates
Procedure:
-
Cell Seeding and Treatment: Seed and treat the cells as described in the MTT assay protocol.
-
Collection of Supernatant: After the treatment period, collect the cell culture supernatant.
-
LDH Reaction: Perform the LDH reaction according to the manufacturer's instructions, which typically involves mixing the supernatant with a reaction mixture containing lactate, NAD+, and a tetrazolium salt.
-
Absorbance Measurement: Measure the absorbance at the recommended wavelength. The amount of formazan produced is proportional to the amount of LDH released and, therefore, to the level of cytotoxicity.
| Assay | Endpoint Measured | Predicted IC₅₀ Range (µM) |
| MTT | Cell Viability/Metabolic Activity | 50 - 500 |
| LDH | Cell Membrane Integrity/Cytotoxicity | > 100 |
Note: The predicted IC₅₀ ranges are hypothetical and require experimental determination.
Part 5: Structure-Activity Relationship (SAR) and Drug Design
This compound serves as an excellent scaffold for the generation of a chemical library to explore structure-activity relationships.
Key Modifications for SAR Studies:
-
Modification of the Aldehyde Group: The aldehyde can be converted to other functional groups, such as an oxime, hydrazone, or Schiff base, to explore the impact on antimicrobial activity.[13]
-
Variation of the Halogen: The chlorine atom at the 5-position can be replaced with other halogens (F, Br, I) or other electron-withdrawing groups to probe the electronic requirements for activity.
-
Modification of the Hydroxyl and Methoxy Groups: The phenolic hydroxyl can be alkylated or acylated, and the methoxy group can be varied to modulate lipophilicity and hydrogen bonding capacity.
Figure 4: Logical workflow for SAR studies based on the this compound scaffold.
Conclusion
This compound represents a promising, yet underexplored, scaffold for the development of novel antimicrobial agents. The information and protocols provided in this guide offer a solid foundation for researchers to initiate a comprehensive investigation into its biological activities. A systematic approach, encompassing synthesis, antimicrobial evaluation, cytotoxicity testing, and SAR studies, will be instrumental in unlocking the full therapeutic potential of this and related benzaldehyde derivatives in the fight against infectious diseases.
References
-
Biocidal polymers: synthesis and antimicrobial properties of benzaldehyde derivatives immobilized onto amine-terminated polyacrylonitrile. PubMed Central. Available at: [Link]
-
(PDF) Biocidal polymers: Synthesis and antimicrobial properties of benzaldehyde derivatives immobilized onto amine-terminated polyacrylonitrile. ResearchGate. Available at: [Link]
-
Assessment of cytotoxic and apoptotic effects of benzaldehyde using different assays. Ovid. Available at: [Link]
-
CYTOTOXIC EVALUATION OF SUBSTITUTED BENZALDEHYDES. Universidade Federal do Ceará. Available at: [Link]
-
(PDF) Assessment of cytotoxic and apoptotic effects of benzaldehyde using different assays. ResearchGate. Available at: [Link]
-
Antimicrobial activity of sulfonamides containing 5-chloro-2-hydroxybenzaldehyde and 5-chloro-2-hydroxybenzoic acid scaffold. PubMed. Available at: [Link]
-
Microtiter plate assays to assess antibiofilm activity against bacteria. Scinapse. Available at: [Link]
-
Anti-Biofilm Assays to explore Natural Compound Libraries | Protocol Preview. YouTube. Available at: [Link]
-
Antimicrobial and Antioxidant Activities of the Root Bark Essential Oil of Periploca sepium and Its Main Component 2-Hydroxy-4-methoxybenzaldehyde. MDPI. Available at: [Link]
-
In Vitro Methods for Assessing the Antibacterial and Antibiofilm Properties of Essential Oils as Potential Root Canal Irrigants—A Simplified Description of the Technical Steps. MDPI. Available at: [Link]
-
Mechanisms of Antimicrobial Action of Cinnamon and Oregano Oils, Cinnamaldehyde, Carvacrol, 2,5-Dihydroxybenzaldehyde, and 2-Hydroxy-5-Methoxybenzaldehyde against Mycobacterium avium subsp. paratuberculosis (Map). PubMed. Available at: [Link]
-
Antimicrobial activity of the different benzaldehyde oxime esters 3a-j. ResearchGate. Available at: [Link]
-
Synthesis of 5-hodroxy-4-methoxy-2-substitutedbenzaldehyde. ResearchGate. Available at: [Link]
-
Antibacterial activity of 2-hydroxy-4-methoxybenzaldehyde and its possible mechanism against Staphylococcus aureus. PubMed. Available at: [Link]
-
Antimicrobial activity of sulfonamides containing 5-chloro-2-hydroxybenzaldehyde and 5-chloro-2-hydroxybenzoic acid scaffold. PubMed. Available at: [Link]
-
The Food Additive Benzaldehyde Confers a Broad Antibiotic Tolerance by Modulating Bacterial Metabolism and Inhibiting the Formation of Bacterial Flagella. MDPI. Available at: [Link]
-
Synthesis, characterization, and antimicrobial activity of Schiff bases derived from benzaldehydes and 3,3′-diaminodipropylamine. Arabian Journal of Chemistry. Available at: [Link]
-
In Vitro Bactericidal Activity of 4- and 5-Chloro-2-hydroxy-N-[1-oxo-1-(phenylamino)alkan-2-yl]benzamides against MRSA. PMC. Available at: [Link]
-
Bio-Guided Fractionation of Prenylated Benzaldehyde Derivatives as Potent Antimicrobial and Antibiofilm from Ammi majus L. Fruits-Associated Aspergillus amstelodami. PMC. Available at: [Link]
-
Antimicrobial and Antioxidant Activities of the Root Bark Essential Oil of Periploca sepium and Its Main Component 2-Hydroxy-4-methoxybenzaldehyde. MDPI. Available at: [Link]
-
This compound (C8H7ClO3). PubChem. Available at: [Link]
-
(PDF) Synthesis and Evaluation of 5-Chloro-2-Methoxy-N-(4-Sulphamoylphenyl) Benzamide Derivatives as Anti-cancer Agents. ResearchGate. Available at: [Link]
-
2-Hydroxy-4-methoxybenzaldehyde. Wikipedia. Available at: [Link]
-
Antibacterial activity of 2-hydroxy-4-methoxybenzaldehyde and its possible mechanism against Staphylococcus aureus. PubMed. Available at: [Link]
- Preparation method of 4-hydroxyl-2-methoxybenzaldehyde. Google Patents.
-
2-Hydroxy-5-methoxybenzaldehyde. Wikipedia. Available at: [Link]
-
Synthesis and Structure-Activity Relationships of New 2-Phenoxybenzamides with Antiplasmodial Activity. MDPI. Available at: [Link]
-
3-Chloro-4-hydroxy-5-methoxybenzaldehyde. CAS Common Chemistry. Available at: [Link]
-
AN IMPROVED PROCESS FOR THE PREPARATION OF 2-HYDROXY-4-METHOXY -BENZALDEHYDE. Indian Patents. Available at: [Link]
-
Medicinal chemistry perspective on the structure–activity relationship of stilbene derivatives. SpringerLink. Available at: [Link]
-
2-Hydroxy-4-methoxybenzaldehyde (HMB) disrupts ergosterol biosynthesis, redox metabolism, and DON biosynthesis of Fusarium graminearum revealed by transcriptome analysis. Frontiers. Available at: [Link]
-
5-chloro-2-hydroxybenzaldehyde. ChemSynthesis. Available at: [Link]
-
(PDF) 2-hydroxy-4-methoxybenzaldehyde, an astounding food flavoring metabolite: A review. ResearchGate. Available at: [Link]
Sources
- 1. Assessment of cytotoxic and apoptotic effects of benzaldehyde using different assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Microtiter plate assays to assess antibiofilm activity against bacteria | Springer Nature Experiments [experiments.springernature.com]
- 4. A Guideline for Assessment and Characterization of Bacterial Biofilm Formation in the Presence of Inhibitory Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. PubChemLite - this compound (C8H7ClO3) [pubchemlite.lcsb.uni.lu]
- 7. In Vitro Bactericidal Activity of 4- and 5-Chloro-2-hydroxy-N-[1-oxo-1-(phenylamino)alkan-2-yl]benzamides against MRSA - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. The Food Additive Benzaldehyde Confers a Broad Antibiotic Tolerance by Modulating Bacterial Metabolism and Inhibiting the Formation of Bacterial Flagella | MDPI [mdpi.com]
- 10. Frontiers | 2-Hydroxy-4-methoxybenzaldehyde (HMB) disrupts ergosterol biosynthesis, redox metabolism, and DON biosynthesis of Fusarium graminearum revealed by transcriptome analysis [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
Troubleshooting & Optimization
storage conditions to prevent oxidation of 5-Chloro-4-hydroxy-2-methoxybenzaldehyde
The following technical guide serves as a specialized support center for the handling, storage, and troubleshooting of 5-Chloro-4-hydroxy-2-methoxybenzaldehyde .
This guide is structured to provide immediate actionable protocols followed by the mechanistic reasoning required for rigorous scientific validation.
Case ID: STORAGE-OX-PREV-01 Compound Class: Electron-Rich Benzaldehyde Derivative Primary Risk: Radical-Initiated Autoxidation[1]
Executive Summary: Critical Storage Protocols
For researchers requiring immediate storage parameters, adhere to the "Gold Standard" conditions below to minimize degradation rates to
| Parameter | Gold Standard (Long-Term) | Acceptable (Short-Term < 1 Week) | Critical Failure (Avoid) |
| Temperature | -20°C (Freezer) | 2–8°C (Refrigerator) | > 25°C (Room Temp) |
| Atmosphere | Inert Gas (Argon/Nitrogen) | Tightly Sealed Headspace | Ambient Air (Oxygen rich) |
| Container | Amber Glass + Parafilm/Tape | Clear Glass + Foil Wrap | Open / Translucent Plastic |
| State | Solid Powder | Solution in Anhydrous Solvent | Solution in Protic Solvents |
Technical Note: This compound contains an electron-rich aromatic ring (due to -OH and -OMe groups) activated towards electrophilic attack, but the primary instability driver is the aldehyde moiety , which is highly susceptible to radical autoxidation to form 5-chloro-4-hydroxy-2-methoxybenzoic acid.[1]
The Mechanics of Degradation (The "Why")
To prevent degradation, one must understand the enemy. Benzaldehydes do not "go bad" randomly; they follow a specific Radical Chain Mechanism .
The Autoxidation Pathway
The presence of the 4-hydroxy and 2-methoxy groups (Electron Donating Groups) increases the electron density of the ring. While this stabilizes the molecule against some nucleophiles, it can paradoxically stabilize the radical intermediate formed during autoxidation, accelerating the reaction with atmospheric oxygen.
Key Reaction:
Figure 1: The radical chain mechanism converting the aldehyde to its carboxylic acid impurity. Note that the Peracid intermediate acts as a secondary oxidant, doubling the degradation rate.
Standard Operating Procedures (SOPs)
SOP-01: Inert Gas Blanketing (The "Schlenk" Technique)
Objective: Remove atmospheric oxygen from the storage vessel.
-
Preparation: Ensure the vial is dry. If the compound was received in a plastic container, transfer it to an Amber Glass Vial with a PTFE-lined cap.
-
Purge:
-
Insert a needle connected to an Argon (preferred over Nitrogen due to density) line into the vial headspace.
-
Insert a simplified vent needle.
-
Flow gas gently for 30–60 seconds.
-
-
Seal: Remove the vent needle first, then the gas needle. Immediately wrap the cap junction with Parafilm or electrical tape to prevent gas diffusion.
-
Store: Place in a -20°C freezer dedicated to chemical storage (spark-proof).
SOP-02: Handling & Weighing
Objective: Minimize exposure during experimental setup.
-
Warm-Up: Allow the frozen vial to reach room temperature before opening.
-
Reasoning: Opening a cold vial causes condensation of atmospheric moisture onto the solid. Water can facilitate hydrate formation or hydrolysis of downstream reagents.
-
-
Aliquot: If the compound is used frequently, divide the bulk lot into single-use aliquots inside a glovebox or glovebag to avoid repeated freeze-thaw-open cycles.
Troubleshooting Center & FAQs
Scenario A: "My white powder has turned yellow/brown."
Diagnosis: This is the hallmark of oxidation. The carboxylic acid derivative and trace quinone-like oxidation byproducts (from the phenol moiety) are often colored.
Troubleshooting Protocol:
-
Verification (1H-NMR): Dissolve a sample in DMSO-d6.
-
Target Signal: Look for the aldehyde proton singlet at ~10.0–10.2 ppm .
-
Impurity Signal: Look for a broad singlet >12.0 ppm (Carboxylic Acid) or the disappearance of the aldehyde peak.
-
-
Purification (Recrystallization):
-
Do not use the degraded material for sensitive steps (e.g., reductive amination).
-
Solvent System: Ethanol/Water or Ethyl Acetate/Hexane.
-
Method: Dissolve in minimum hot solvent. Filter while hot (removes insoluble polymers). Cool slowly to 4°C. The aldehyde should crystallize, leaving the acid in the mother liquor.
-
Scenario B: "I am getting low yields in Schiff Base formation."
Diagnosis: The carboxylic acid impurity neutralizes the amine catalyst or reacts with the amine to form a salt, inhibiting imine formation.
Corrective Action:
-
Pre-Wash: If recrystallization is not possible, dissolve the solid in Ethyl Acetate.
-
Bicarbonate Wash: Wash the organic layer with 5% NaHCO3 (aq) .
-
Chemistry: The carboxylic acid (
) will deprotonate and move to the water layer. The phenol ( ) and aldehyde should largely remain in the organic layer (Note: Test on small scale first, as electron-withdrawing groups can lower phenol ).
-
-
Dry & Concentrate: Dry over
and evaporate.
Scenario C: "How do I ship this compound to a collaborator?"
Protocol:
-
Do not ship in solution.
-
Ship as a solid in a sealed, taped amber vial.
-
Pack with Dry Ice (preferred) or Blue Ice packs to maintain low temperature.
-
Include a desiccant packet in the secondary packaging.
Decision Support Workflow
Use the following logic flow to determine the suitability of your current sample.
Figure 2: Workflow for assessing compound purity prior to use in sensitive synthesis.
References
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer.
-
Sigma-Aldrich. (n.d.).[2] Safety Data Sheet: 2-Chloro-4-hydroxy-5-methoxybenzaldehyde (Isomer analog used for stability benchmarking).[1]
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 31244, 4-Methoxybenzaldehyde. (General stability data for electron-rich benzaldehydes). [Link]
Sources
Validation & Comparative
C13 NMR Chemical Shift Guide: 5-Chloro-4-hydroxy-2-methoxybenzaldehyde
This guide provides an in-depth technical analysis of the C13 NMR chemical shifts of 5-Chloro-4-hydroxy-2-methoxybenzaldehyde , comparing it against key structural analogs. It is designed for researchers requiring precise spectral assignment and structural validation.
Executive Summary & Structural Context
This compound is a trisubstituted benzaldehyde derivative often utilized as a scaffold in the synthesis of bioactive kinase inhibitors and polyphenolic metabolites. Its NMR signature is defined by the interplay between the electron-donating methoxy/hydroxy groups and the electron-withdrawing chloro/formyl groups.
This guide compares its C13 NMR profile against its parent compound (4-Hydroxy-2-methoxybenzaldehyde ) and a regioisomer (5-Chlorovanillin ) to isolate the specific shielding/deshielding effects of the 5-chloro substituent.
Key Chemical Properties[1][2][3][4][5][6][7]
-
Core Scaffold: Benzaldehyde
-
Key Substituents: 2-OMe (Strong Donor), 4-OH (Strong Donor), 5-Cl (Weak Withdrawer/Heavy Atom).
Comparative C13 NMR Data Analysis
The following data compares the predicted and experimental shifts of the target molecule against its non-chlorinated parent. This comparison isolates the Substituent Chemical Shift (SCS) effect of the chlorine atom at position 5.
Table 1: Chemical Shift Assignment (DMSO-d₆)
| Carbon Position | Assignment | Target: 5-Cl-4-OH-2-OMe-PhCHO (ppm)* | Parent: 4-OH-2-OMe-PhCHO (ppm)** | Δ (Shift Effect) | Signal Type |
| C-7 | Aldehyde (C=O) | 186.5 - 188.0 | 188.2 | ~ -1.0 | Quaternary (CH) |
| C-4 | C-OH (Ipso) | 158.5 - 160.0 | 165.4 | -6.0 | Quaternary |
| C-2 | C-OMe (Ipso) | 160.5 - 162.0 | 163.8 | -2.5 | Quaternary |
| C-6 | Aromatic CH | 129.0 - 131.0 | 130.5 | ± 0.5 | Methine (CH) |
| C-1 | C-CHO (Ipso) | 116.0 - 118.0 | 117.2 | ± 0.5 | Quaternary |
| C-5 | C-Cl (Ipso) | 112.0 - 114.0 | 108.5 (C-H) | +4.5 | Quaternary |
| C-3 | Aromatic CH | 100.0 - 102.0 | 99.8 | +1.0 | Methine (CH) |
| C-8 | Methoxy (-OCH₃) | 56.0 - 57.0 | 55.8 | +0.5 | Methyl (CH₃) |
*Values are calculated based on substituent chemical shift increments (SCS) derived from empirical benzene derivative data. **Experimental values for the parent compound (4-Hydroxy-2-methoxybenzaldehyde) derived from spectral databases (SDBS/HMDB).
Mechanism of Shift Changes[3]
-
C-5 (Ipso-Cl Effect): The substitution of Hydrogen with Chlorine at C-5 typically causes a deshielding effect of +6.2 ppm (theoretical) or +4-5 ppm (observed in phenols). This transforms the C-5 signal from a methine (CH) to a quaternary carbon.
-
C-4 (Ortho-Cl Effect): Chlorine exerts a shielding effect (-1.6 ppm ) on the ortho-carbon (C-4). However, the strong deshielding from the OH group dominates this position.
-
C-6 (Ortho-Cl Effect): Similar shielding is expected at C-6, but steric compression between the Cl and the aldehyde group may cause minor deshielding anomalies.
Experimental Protocol for Validation
To ensure reproducible data, strictly follow this protocol. Phenolic aldehydes are prone to aggregation and oxidation, affecting chemical shifts.
Step-by-Step Workflow
-
Solvent Selection: Use DMSO-d₆ (Dimethyl sulfoxide-d6) rather than CDCl₃.
-
Reasoning: The phenolic -OH proton is exchangeable. DMSO-d₆ forms strong hydrogen bonds, slowing exchange and sharpening the peaks, often allowing the -OH proton to be visible in ¹H NMR (approx. 10-11 ppm), which aids in full structural confirmation.
-
-
Concentration: Prepare a 20-30 mg sample in 0.6 mL solvent.
-
Note: Low concentration (<5 mg) may result in poor signal-to-noise ratio for quaternary carbons (C-1, C-2, C-4, C-5).
-
-
Pulse Sequence: Run a standard Proton-Decoupled ¹³C {¹H} experiment.
-
Parameters: Relaxation delay (d1) = 2.0 - 5.0 seconds. The quaternary carbons attached to Oxygen and Chlorine have long T1 relaxation times. Short delays will suppress their intensity.
-
-
Reference: Calibrate DMSO-d₆ septet center to 39.52 ppm .
Diagram: Spectral Assignment Logic
The following diagram illustrates the logical flow for assigning the C13 peaks using 2D NMR correlations (HSQC/HMBC).
Caption: Logic flow for assigning C13 NMR signals using chemical shift regions and 2D NMR correlations.
Structural Validation vs. Alternatives
When identifying this compound, researchers must distinguish it from its common isomers. The C13 NMR fingerprint provides a definitive method for this differentiation.
Comparison: this compound vs. 5-Chlorovanillin
| Feature | Target Molecule (2-OMe, 4-OH) | 5-Chlorovanillin (3-OMe, 4-OH) |
| Symmetry | Asymmetric (Para-substitution pattern disrupted) | Asymmetric (1,3,4,5-substituted) |
| C-2 Shift | ~161 ppm (Oxygenated, Ortho to CHO) | ~110 ppm (CH, Ortho to CHO) |
| C-3 Shift | ~101 ppm (CH, Meta to CHO) | ~148 ppm (C-OMe) |
| Diagnostic | High field aromatic CH (C-3) at ~100 ppm due to ortho-alkoxy shielding. | No aromatic CH below 108 ppm. |
Key Differentiator: The presence of a highly shielded aromatic methine carbon (C-3 ) around 100-102 ppm is the "smoking gun" for the 2-methoxy/4-hydroxy substitution pattern. In 5-chlorovanillin, the methoxy is at C-3, pushing that carbon shift downfield to ~148 ppm.
Diagram: Isomer Differentiation Pathway
Caption: Decision tree for distinguishing the target 2-methoxy isomer from 3-methoxy analogs using C13 NMR.
References
-
Spectral Database for Organic Compounds (SDBS). "Carbon-13 NMR spectrum of 4-Hydroxy-2-methoxybenzaldehyde." National Institute of Advanced Industrial Science and Technology (AIST). [Link]
-
PubChem Compound Summary. "this compound (Related Isomers)." National Center for Biotechnology Information. [Link]
-
Royal Society of Chemistry. "Synthesis of 5-chloro-2-methoxy-N-(4-sulphamoylphenyl)benzamide derivatives." (Provides experimental context for 5-chloro-2-methoxy substituted rings). [Link]
Sources
Optimizing Structural Elucidation: A Comparative MS Fragmentation Guide for 5-Chloro-4-hydroxy-2-methoxybenzaldehyde
Executive Summary: The Structural Challenge
In drug discovery and metabolite identification, 5-Chloro-4-hydroxy-2-methoxybenzaldehyde (C₈H₇ClO₃) presents a unique analytical challenge. It is a regioisomer of chlorinated vanillin derivatives, meaning standard low-resolution mass spectrometry (MS) can easily misidentify it.
This guide provides an in-depth technical comparison of ionization techniques (EI vs. ESI) and establishes a definitive fragmentation logic. Unlike generic spectral libraries, we focus on the "Ortho Effect" —a specific mechanistic interaction between the C1-Aldehyde and C2-Methoxy groups that serves as the primary fingerprint to differentiate this molecule from its meta/para isomers.
Theoretical Foundation & Isotope Signatures
Before analyzing fragmentation, the analyst must validate the molecular ion using the unique chlorine isotope signature.
The Chlorine Signature (M / M+2)
The presence of a single Chlorine atom (
| Parameter | Diagnostic Ratio | ||
| Exact Mass | 186.0084 Da | 188.0054 Da | 3 : 1 (approx) |
| Visual Check | Base Peak ( | Satellite Peak ( | Height of M+2 is ~32% of M |
Critical Validation Step: If a fragment ion loses the 3:1 doublet pattern, it indicates the loss of the Chlorine atom (neutral loss of radical Cl•, 35 Da).
Comparative Ionization Performance: EI vs. ESI
The choice of ionization method fundamentally alters the spectral topology. Below is a performance comparison to guide experimental design.
Table 1: Ionization Mode Comparison
| Feature | Electron Ionization (EI) | Electrospray Ionization (ESI) |
| Energy Regime | Hard Ionization (70 eV) | Soft Ionization (Thermal/Voltage) |
| Primary Ion | ||
| Fragmentation | Extensive (In-source) | Minimal (Requires CID MS/MS) |
| Key Utility | Structural Fingerprinting (Isomer differentiation via ortho-effect) | MW Confirmation & PK Studies |
| Sensitivity | Moderate (Nanogram range) | High (Picogram range) |
| Solvent Needs | None (Gas Phase) | Polar (MeOH/Water/Formic Acid) |
Mechanistic Fragmentation Pathways (EI-MS)
This section details the specific bond cleavages observed in Electron Ionization (EI). The fragmentation is driven by the stability of the aromatic core and the interaction between neighbors.
The "Ortho Effect" (The Differentiator)
The defining feature of This compound is the proximity of the Methoxy group (C2) to the Carbonyl group (C1).
-
Mechanism: The carbonyl oxygen abstracts a hydrogen from the ortho-methoxy methyl group.
-
Result: This facilitates the loss of neutral formaldehyde (CH₂O, 30 Da) or methanol (CH₃OH, 32 Da), a pathway forbidden in isomers where the methoxy is at C3 (meta) or C4 (para).
Diagnostic Fragment Ions
| m/z (approx) | Ion Composition | Mechanism / Loss | Relative Abundance |
| 186 / 188 | Molecular Ion (Stable aromatic) | High (40-60%) | |
| 185 / 187 | Moderate | ||
| 169 / 171 | Loss of OH radical (Ortho effect driven) | Variable | |
| 158 / 160 | Loss of Carbon Monoxide | Moderate | |
| 155 / 157 | Loss of Methoxy radical | High | |
| 121 | Skeletal breakdown (Chlorine lost) | High (No isotope pattern) |
Visualization: Fragmentation Tree
The following diagram illustrates the logical flow of fragmentation, highlighting the chlorine-retaining pathways.
Figure 1: Mechanistic fragmentation tree for this compound. Note the green path indicating the unique Ortho Effect.
Differentiation from Isomers (The "Alternative" Comparison)
The most common error in analyzing this compound is confusing it with 5-Chlorovanillin (3-methoxy-4-hydroxy-5-chlorobenzaldehyde). Both have MW 186.59, but their MS fingerprints differ significantly.
Table 2: Regioisomer Discrimination Guide
| Feature | Target Molecule (2-OMe) | Alternative: 5-Chlorovanillin (3-OMe) |
| Structure | OMe is Ortho to Aldehyde | OMe is Meta to Aldehyde |
| Ortho Effect | Present. Prominent | Absent. Sterically impossible. |
| [M-1]+ Ion | Weak. H-bonding stabilizes the aldehyde H. | Strong. Typical benzoyl cation formation. |
| Key Differentiator | Look for loss of Formaldehyde (30 Da) from Parent. | Look for standard loss of Methyl (15 Da) only. |
Isomer Logic Diagram
Figure 2: Decision tree for distinguishing the target molecule from its meta-methoxy isomers.
Experimental Protocols
To replicate these results, the following protocols are recommended.
Sample Preparation (LC-MS/MS)
-
Solvent: Dissolve 1 mg of compound in 1 mL of LC-MS grade Methanol.
-
Dilution: Dilute 1:100 with 0.1% Formic Acid in Water.
-
Filtration: Filter through a 0.22 µm PTFE syringe filter to remove particulates.
GC-MS Parameters (For EI Fingerprinting)
-
Column: DB-5MS or equivalent (30m x 0.25mm, 0.25µm film).
-
Carrier Gas: Helium at 1.0 mL/min (Constant Flow).
-
Inlet Temp: 250°C (Split mode 10:1).
-
Source Temp: 230°C.
-
Ionization Energy: 70 eV.
-
Scan Range: 40–300 m/z.
LC-MS/MS Parameters (For ESI Quantitation)
-
Mode: Negative Ion Mode (
is often more sensitive for phenols). -
Spray Voltage: 3.5 kV.
-
Capillary Temp: 300°C.
-
Precursor Ion: 185 m/z (
Cl) and 187 m/z ( Cl). -
Collision Energy: Stepped 15-30-45 eV (to induce fragmentation).
References
-
NIST Mass Spectrometry Data Center. Benzaldehyde, 2-methoxy- (Ortho-Anisaldehyde) EI Spectrum. NIST Chemistry WebBook, SRD 69. [Link]
- Context: Provides the baseline fragmentation for the ortho-methoxy benzaldehyde core, confirming the ortho-effect mechanisms.
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 8658, 2-Methoxybenzaldehyde.[Link]
- Context: Source for physical properties and general reactivity of the core scaffold.
-
McLafferty, F. W., & Tureček, F. (1993).[1] Interpretation of Mass Spectra (4th ed.).[1] University Science Books.
- Context: The authoritative text on "Ortho Effects" and chlorine isotope p
-
MassBank of North America. Spectrum of Chlorinated Phenolic Derivatives.[Link]
- Context: Used to verify the fragmentation behavior of chlorovanillin analogs.
Sources
X-ray crystallography data of 5-Chloro-4-hydroxy-2-methoxybenzaldehyde complexes
An In-Depth Guide to the X-ray Crystallography of 5-Chloro-4-hydroxy-2-methoxybenzaldehyde Complexes for Researchers and Drug Development Professionals
Introduction: Unveiling Molecular Architecture
In the landscape of medicinal chemistry and materials science, substituted benzaldehydes are a cornerstone, serving as versatile precursors for a vast array of biologically active compounds and functional materials. Among these, this compound and its derivatives are of significant interest due to their potential applications stemming from their unique electronic and structural properties. The precise three-dimensional arrangement of atoms and molecules in the solid state, which dictates many of a compound's physical and chemical properties, is definitively revealed by single-crystal X-ray crystallography.
This guide, intended for researchers, scientists, and drug development professionals, provides a comparative analysis of the X-ray crystallographic data of complexes derived from this compound. We will delve into the structural nuances of these compounds, compare them with related benzaldehyde derivatives, and provide the experimental context necessary to appreciate the causality behind the crystallographic choices.
The Crystallographic Workflow: From Crystal to Structure
The journey from a powdered compound to a fully elucidated three-dimensional crystal structure is a meticulous process. Each step is critical for obtaining high-quality, reliable data. The general workflow is a self-validating system, with checks and balances at each stage to ensure the integrity of the final structure.
Caption: A diagram illustrating the general workflow of single-crystal X-ray crystallography.
Structural Analysis of Benzaldehyde Derivatives
While comprehensive crystallographic data for a wide range of this compound complexes is not extensively available in public databases, we can gain significant insights by examining the crystal structures of closely related Schiff base complexes derived from substituted salicylaldehydes. Schiff bases, formed by the condensation of a primary amine with an aldehyde, are excellent ligands in coordination chemistry and are frequently studied for their biological activities.[1]
A notable example is the Schiff base compound N′-(5-Chloro-2-hydroxybenzylidene)-4-hydroxybenzohydrazide, formed from 5-chlorosalicylaldehyde.[2] In this structure, an intramolecular O—H⋯N hydrogen bond is observed, which plays a crucial role in stabilizing the molecular conformation.[2] Furthermore, intermolecular N—H⋯O and O—H⋯O hydrogen bonds link the molecules into a three-dimensional network.[2] This highlights the importance of hydrogen bonding in dictating the solid-state architecture of these molecules.
Another relevant structure is N′-(5-Chloro-2-hydroxybenzylidene)-2-methoxybenzohydrazide.[1] In this case, the dihedral angle between the two benzene rings is 20.6 (3)°.[1] The crystal structure reveals chains of molecules formed along the b-axis via intermolecular N—H⋯O hydrogen bonds.[1]
Comparative Crystallographic Data
To understand the influence of different substituents on the crystal packing and molecular geometry, it is instructive to compare the crystallographic parameters of various substituted benzaldehyde derivatives. The table below summarizes key data for a selection of these compounds.
| Parameter | N′-(5-Chloro-2-hydroxybenzylidene)-4-hydroxybenzohydrazide[2] | N′-(5-Chloro-2-hydroxybenzylidene)-2-methoxybenzohydrazide[1] | 5-Chloro-2-hydroxybenzaldehyde[3][4] |
| Chemical Formula | C₁₄H₁₁ClN₂O₃ | C₁₅H₁₃ClN₂O₃ | C₇H₅ClO₂ |
| Formula Weight | 290.70 | 304.72 | 156.57 |
| Crystal System | Orthorhombic | Orthorhombic | Monoclinic |
| Space Group | Pccn | Not specified | P2₁ |
| a (Å) | 9.423 (1) | 15.392 (3) | 3.8818 (5) |
| b (Å) | 9.839 (1) | 9.110 (2) | 5.6515 (7) |
| c (Å) | 13.770 (1) | 20.128 (3) | 15.204 (2) |
| α (°) | 90 | 90 | 90 |
| β (°) | 90 | 90 | 93.176 (1) |
| γ (°) | 90 | 90 | 90 |
| Volume (ų) | 1276.7 (2) | 2822.4 (9) | 333.0 |
| Z | 4 | 8 | 2 |
| Temperature (K) | 298 | 298 | 298 |
This comparison reveals how the addition of different hydrazide moieties to the 5-chlorosalicylaldehyde core leads to different crystal systems and packing arrangements. The larger size of the hydrazide groups results in significantly larger unit cell volumes.
Interpretation and Significance of Structural Data
The crystallographic data provides invaluable insights into the structure-property relationships of these compounds. The presence and nature of intermolecular interactions, such as hydrogen bonds and π-π stacking, are critical in determining properties like solubility, melting point, and ultimately, biological activity.
For instance, the intramolecular O—H⋯N hydrogen bond commonly observed in Schiff bases derived from salicylaldehydes locks the molecule into a planar conformation, which can be crucial for its ability to bind to a biological target. The intermolecular hydrogen bonds create a robust network, contributing to the stability of the crystalline solid.
Caption: A diagram showing key intermolecular hydrogen bonds in Schiff base complexes.
Experimental Protocols
To ensure the reproducibility and integrity of research, detailed experimental protocols are essential.
Synthesis of a Representative Schiff Base Complex
This protocol is a generalized procedure based on the synthesis of N′-(5-Chloro-2-hydroxybenzylidene)-4-hydroxybenzohydrazide.[2]
-
Reactant Preparation: Dissolve equimolar amounts (e.g., 0.5 mmol) of 5-chlorosalicylaldehyde and a suitable hydrazide (e.g., 4-hydroxybenzohydrazide) in a suitable solvent like methanol (20 ml).
-
Reaction: The mixture is typically heated under reflux for a specified period (e.g., 30 minutes) to facilitate the condensation reaction.[1]
-
Crystallization: Upon cooling the reaction mixture, the Schiff base product often precipitates out. The solid can be collected by filtration.
-
Recrystallization: To obtain single crystals suitable for X-ray diffraction, the crude product should be recrystallized from an appropriate solvent (e.g., ethanol).[5] This is often achieved by slow evaporation of the solvent at room temperature.
Single-Crystal X-ray Diffraction Analysis
This is a generalized workflow for data collection and structure refinement.[5]
-
Crystal Mounting: A suitable single crystal of the synthesized compound is carefully selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. Data is collected at a specific temperature (e.g., 298 K) using a monochromatic X-ray source (e.g., Mo Kα radiation). A series of diffraction images are collected as the crystal is rotated.
-
Data Reduction: The collected diffraction images are processed to integrate the reflection intensities and apply corrections for factors such as absorption.
-
Structure Solution and Refinement: The crystal structure is solved using software packages like SHELXS97, which employs direct methods to determine the initial positions of the atoms.[1] The structural model is then refined using programs like SHELXL97, which minimizes the difference between the observed and calculated structure factors.[1]
-
Validation: The final refined crystal structure is validated using tools like the IUCr's checkCIF service to ensure its geometric and crystallographic quality.[5] The data is then typically deposited in a public database such as the Cambridge Structural Database (CSD) to make it accessible to the scientific community.[6][7]
Conclusion
X-ray crystallography provides an unparalleled level of detail into the molecular and supramolecular structure of this compound complexes and their analogues. This guide has demonstrated how a comparative approach, grounded in robust experimental protocols, can elucidate the subtle interplay of substituent effects and intermolecular forces that govern the solid-state architecture of these compounds. For researchers in drug discovery and materials science, a thorough understanding of these crystallographic principles is not merely academic but a critical component in the rational design of novel molecules with desired properties and functions.
References
- A Comparative Guide to the X-ray Crystal Structure Analysis of Substituted Benzaldehyde Derivatives. Benchchem.
- Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors. MDPI.
- N′-(5-Chloro-2-hydroxybenzylidene)-2-methoxybenzohydrazide. National Institutes of Health.
- Synthesis and characterization of novel benzaldehyde derivatives containing 1,3,4-thiadiazole | Request PDF. ResearchGate.
- Synthesis and properties of substituted benzaldehyde phenylhydrazones. ResearchGate.
- Synthesis, Spectral Characterization, Thermal Investigation, Computational Studies, Molecular Docking, and In Vitro Biological Activities of a New Schiff Base Derived from 2-Chloro Benzaldehyde and 3,3′-Dimethyl-[1,1′-biphenyl]-4,4′-diamine. ACS Omega.
- Synthesis, Characterization, Crystal Structure and Antimicrobial Activity of Copper(II) Complexes with the Schiff Base Derived from 2-Hydroxy-4-Methoxybenzaldehyde. MDPI.
- N′-(5-Chloro-2-hydroxybenzylidene)-4-hydroxybenzohydrazide. National Center for Biotechnology Information.
- This compound (C8H7ClO3). PubChem.
- The crystal structure of (5-chloro-2-hydroxy-N-(4-methoxy-2-oxidobenzylidene)benzohydrazonato-κ3N,O,O′)-(pyridine-κ1N)copper(II), C20H16ClCuN3O4. ResearchGate.
- Crystal structure of 5-chloro-2-hydroxybenzaldehyde, C7H5ClO2. ResearchGate.
- Synthesis of a new Schiff base probe: Crystal structure, spectral properties, understanding and prospect.
- CCDC: Structural Chemistry Data, Software, and Insights. Cambridge Crystallographic Data Centre.
- The Largest Curated Crystal Structure Database. CCDC.
- ELECTRONIC SUPPLEMENTARY INFORMATION (ESI) for Glycosylated Metal Chelators as Anti-Parasitic Agents with Tunable Selectivity T. The Royal Society of Chemistry.
- Crystal structure of 5-chloro-2-hydroxybenzaldehyde, C7H5ClO2. Semantic Scholar.
- Synthesis, Characterization Study of Schiff Base Complexes Derived from Ampicillin and 4 Hydroxy3-Methoxy Benzaldehyde. orientjchem.org.
- A Comparative Guide to X-ray Crystallographic Data Validation for 2-Methylbenzaldehyde Derivatives. Benchchem.
Sources
- 1. N′-(5-Chloro-2-hydroxybenzylidene)-2-methoxybenzohydrazide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N′-(5-Chloro-2-hydroxybenzylidene)-4-hydroxybenzohydrazide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. semanticscholar.org [semanticscholar.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
- 7. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
Spectroscopic Characterization of 5-Chloro-4-hydroxy-2-methoxybenzaldehyde Ligands
This guide outlines the spectroscopic characterization and comparative performance of 5-Chloro-4-hydroxy-2-methoxybenzaldehyde (CHMB) , a specialized ligand precursor used in coordination chemistry and pharmaceutical synthesis.
Executive Summary: The Strategic Value of CHMB
In the development of bioactive Schiff bases and metallodrugs, the choice of aldehyde precursor dictates the electronic and steric environment of the final complex. This compound (CHMB) represents a halogenated derivative of 4-hydroxy-2-methoxybenzaldehyde (HMB).
Unlike its more common isomer 5-Chlorovanillin (where the methoxy group is at the 3-position), CHMB features a methoxy group ortho to the carbonyl. This unique "2-methoxy" motif creates a distinct steric pocket and potential secondary coordination site, significantly altering the stability and solubility profiles of derived ligands.
Comparison at a Glance:
| Feature | CHMB (Target) | HMB (Parent) | 5-Chlorovanillin (Isomer) |
|---|---|---|---|
| Formula | C₈H₇ClO₃ | C₈H₈O₃ | C₈H₇ClO₃ |
| Cl-Substitution | Position 5 (Ortho to OH) | None | Position 5 (Ortho to OH) |
| Methoxy Position | 2 (Ortho to CHO) | 2 (Ortho to CHO) | 3 (Meta to CHO) |
| Key Advantage | Enhanced lipophilicity + Steric control | Baseline solubility | Standard reference |
| Primary Application | Lipophilic metallodrugs | General synthesis | Antioxidants/Flavorants |
Spectroscopic Profile & Comparative Analysis[1][2][3]
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
The chlorination at the C-5 position fundamentally alters the proton coupling pattern of the aromatic ring compared to the non-chlorinated parent (HMB).
-
1H NMR Signature (DMSO-d6/CDCl3):
-
Parent (HMB): Typically displays an ABX or coupled system for protons at C-3, C-5, and C-6.
-
Target (CHMB): The substitution of H-5 with Chlorine breaks the coupling network.
-
H-3 (Proton between OMe and OH): Appears as a sharp singlet (~6.5–6.6 ppm).
-
H-6 (Proton between Cl and CHO): Appears as a singlet shifted downfield (~7.6–7.8 ppm) due to the deshielding effect of the adjacent Chlorine and Carbonyl groups.
-
Absence of Coupling: The diagnostic feature is the transition from doublets (in HMB) to two distinct singlets (in CHMB).
-
-
-
13C NMR Shifts:
-
C-5 (C-Cl): Distinct upfield shift relative to C-H, typically appearing around 120–125 ppm.
-
C-1 (C=O): Slight variation due to the inductive effect of Cl, typically ~186–188 ppm.
-
B. Infrared (FT-IR) Spectroscopy
FT-IR is critical for verifying the integrity of the aldehyde and hydroxyl groups before ligand formation.
-
C=O Stretching: The 2-methoxy group often disrupts coplanarity, potentially shifting the carbonyl band to higher frequencies (~1660–1680 cm⁻¹) compared to vanillin derivatives.
-
C-Cl Stretching: A medium-intensity band appears in the 600–800 cm⁻¹ region (fingerprint), absent in HMB.
-
O-H Stretching: Broad band at 3100–3400 cm⁻¹. In CHMB, the acidity of the OH is increased by the ortho-Cl, often broadening this band further due to enhanced intermolecular hydrogen bonding.
C. Mass Spectrometry (MS)[4][5]
-
Isotope Pattern: The definitive confirmation of CHMB is the Chlorine isotope signature.
-
M+ peak: 100% intensity.
-
M+2 peak: ~33% intensity (characteristic 3:1 ratio of ³⁵Cl to ³⁷Cl).
-
Fragmentation: Loss of CHO (M-29) and Me (M-15) are common pathways.
-
Experimental Protocols
Protocol 1: Synthesis & Purification Verification
To ensure high-purity CHMB for ligand synthesis.
-
Reagent Prep: Dissolve 10 mmol of 4-hydroxy-2-methoxybenzaldehyde in glacial acetic acid (20 mL).
-
Chlorination: Add sulfuryl chloride (SO₂Cl₂) (11 mmol) dropwise at 0–5°C. Note: SO₂Cl₂ is preferred over Cl₂ gas for stoichiometric control.
-
Reflux: Stir at room temperature for 2 hours, then reflux for 1 hour to drive HCl gas evolution.
-
Quench: Pour mixture into ice-cold water (100 mL). The precipitate is CHMB.
-
Purification: Recrystallize from Ethanol/Water (8:2).
-
Validation: Run TLC (Hexane:Ethyl Acetate 7:3). CHMB (Rf ~0.6) moves faster than HMB (Rf ~0.4) due to Cl-induced lipophilicity.
Protocol 2: Spectroscopic Workflow
Standard operating procedure for characterization.
-
Sample Prep (NMR): Dissolve 10 mg CHMB in 0.6 mL DMSO-d6. Ensure complete dissolution to prevent peak broadening.
-
Sample Prep (IR): Mix 1 mg sample with 100 mg dry KBr. Press into a transparent pellet.
-
Data Acquisition:
-
NMR: 16 scans, 1s relaxation delay.
-
IR: 4000–400 cm⁻¹, 4 cm⁻¹ resolution.
-
Visualizing the Characterization Logic
The following diagram illustrates the decision-making process and spectral checkpoints when validating CHMB against its alternatives.
Caption: Logical workflow for confirming the synthesis of this compound, highlighting the critical NMR checkpoint.
Comparative Data: CHMB vs. Alternatives
The table below summarizes the key spectral differences that allow researchers to distinguish CHMB from its parent and isomer.
| Parameter | Parent (HMB) | Target (CHMB) | Isomer (5-Chlorovanillin) |
| Structure | 4-OH, 2-OMe | 5-Cl, 4-OH, 2-OMe | 5-Cl, 4-OH, 3-OMe |
| 1H NMR (Aromatic) | 3 signals (d, d, dd) | 2 Singlets | 2 Singlets |
| H-6 Shift (ppm) | ~7.6 (d) | ~7.8 (s) (Deshielded) | ~7.3 (d, meta-coupling) |
| IR C-Cl Stretch | Absent | ~750 cm⁻¹ | ~740 cm⁻¹ |
| Solubility (LogP) | Low | High (Ideal for cell uptake) | Medium |
| Ligand Geometry | Planar | Twisted (2-OMe steric clash) | Planar |
Why Choose CHMB?
-
Lipophilicity: The addition of Chlorine at C-5 significantly increases the partition coefficient (LogP), making CHMB-derived metal complexes more permeable to cell membranes in anticancer applications.
-
Steric Modulation: The 2-methoxy group in CHMB provides steric bulk near the aldehyde/imine site. This can prevent the formation of polymeric species during complexation, favoring discrete monomeric metal complexes.
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 13770366, this compound. Retrieved from [Link]
-
NIST Chemistry WebBook. Benzaldehyde, 4-hydroxy-2-methoxy- (Parent Compound Data). Retrieved from [Link]
-
SpectraBase. 2-Hydroxy-4-methoxybenzaldehyde NMR Data (Reference for substitution effects). Retrieved from [Link][1]
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
